tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
Overview
Description
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process can be summarized as follows:
Starting Materials: tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate and hydrochloric acid.
Reaction Conditions: The reaction is usually conducted at room temperature with stirring to ensure complete mixing of the reactants.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process includes:
Large-Scale Reactors: Use of batch reactors with precise control over temperature and mixing.
Purification: Advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spiro compounds with various functional groups.
Scientific Research Applications
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The spiro structure allows for unique binding interactions, enhancing its efficacy in various applications.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate: Similar structure but different functional groups.
tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: Contains an oxygen atom in the spiro ring.
tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride: Variation in the position of functional groups.
Uniqueness
tert-Butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is unique due to its specific spiro structure and the presence of the tert-butyl group, which imparts stability and reactivity. This makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-11-5-4-6-14(16)7-9-15-10-8-14;/h15H,4-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLCIVYAURTITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-67-9 | |
Record name | 1,9-Diazaspiro[5.5]undecane-1-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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